molecular formula C27H32O7 B496104 (2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one

(2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one

Cat. No.: B496104
M. Wt: 468.5g/mol
InChI Key: MJDXFEMLLSXKAL-ROUMAOROSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of two (3,4,5-trimethoxyphenyl)methylidene groups attached to a cyclohexanone ring, with a methyl group at the 4-position. Its molecular formula is C26H30O7, and it has a molecular weight of 454.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 4-methylcyclohexanone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in an appropriate solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like halides or amines in the presence of a catalyst or under heating.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one involves its interaction with various molecular targets and pathways. The compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress . It also acts as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one lies in its specific structural arrangement and the presence of multiple methoxy groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C27H32O7

Molecular Weight

468.5g/mol

IUPAC Name

(2E,6E)-4-methyl-2,6-bis[(3,4,5-trimethoxyphenyl)methylidene]cyclohexan-1-one

InChI

InChI=1S/C27H32O7/c1-16-8-19(10-17-12-21(29-2)26(33-6)22(13-17)30-3)25(28)20(9-16)11-18-14-23(31-4)27(34-7)24(15-18)32-5/h10-16H,8-9H2,1-7H3/b19-10+,20-11+

InChI Key

MJDXFEMLLSXKAL-ROUMAOROSA-N

Isomeric SMILES

CC1C/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/C1

SMILES

CC1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1

Canonical SMILES

CC1CC(=CC2=CC(=C(C(=C2)OC)OC)OC)C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.